molecular formula C24H30O6 B1330818 1,10-Bis(4-carboxyphenoxy)decane CAS No. 74774-61-1

1,10-Bis(4-carboxyphenoxy)decane

Cat. No. B1330818
CAS RN: 74774-61-1
M. Wt: 414.5 g/mol
InChI Key: XRDKWFXOXXUQJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves the coupling of monomeric units. For instance, the synthesis of dimeric ligands such as 1,2-bis(2,2'-bipyridinyl)ethane and 1,2-bis(1,10-phenanthrolinyl)ethane ligands has been achieved through oxidative coupling using various oxidizing agents . This method could potentially be adapted for the synthesis of 1,10-Bis(4-carboxyphenoxy)decane by selecting appropriate monomeric precursors and oxidizing conditions.

Molecular Structure Analysis

The molecular structure of organic compounds can be determined using X-ray crystallography. For example, the structures of two polymorphic forms of a phosphabicyclo compound were elucidated, showing cis-fused six-membered rings in chair conformation and intermolecular hydrogen bonding . Similarly, the structure of 1,10-Bis(4-carboxyphenoxy)decane could be studied to determine its conformation and potential hydrogen bonding patterns.

Chemical Reactions Analysis

The reactivity of organic compounds under various conditions is a key area of study. For instance, the use of peroxodisulfate compounds as mild and efficient oxidizers to produce carbonyl compounds from hydroxyl compounds or hydrazones, or oximes and disulfides from thiols, has been reported . These findings suggest that 1,10-Bis(4-carboxyphenoxy)decane could also undergo oxidation reactions under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. The crystal structure of a compound with an extended alkyl chain and dihedral angles between aromatic rings has been reported, which affects its hydrogen bonding and network formation in the crystal . By analogy, the properties of 1,10-Bis(4-carboxyphenoxy)decane would be influenced by its molecular geometry and the presence of functional groups capable of forming hydrogen bonds.

Scientific Research Applications

1. Synthesis of Environment-Friendly Polymers

1,10-Bis(4-carboxyphenoxy)decane is utilized in the synthesis of nonisocyanate based poly(ester urethanes) using renewable materials. This process is significant for creating environmentally friendly polymers with tunable properties (Wang et al., 2016).

2. Development of Coordination Polymers

The compound plays a role in forming coordination polymers, which are useful in sensing applications like detecting nitrobenzene at ppm concentrations. This is a vital advancement in environmental monitoring and safety (Wang, Zhang, Yu, & Xu, 2015).

3. Study in Polymer Hardening and Degradation

1,10-Bis(4-carboxyphenoxy)decane is studied for its behavior in polymers during hardening and thermal degradation. This research is critical in understanding and improving the durability and lifecycle of polymer-based materials (Komarova et al., 1967).

4. Exploration in Electroactive Compounds

This chemical is used in synthesizing dimeric molecules with electroactive properties, demonstrating potential in electronic and photonic applications. Such research contributes to the advancement of materials used in electronic devices (Lygaitis et al., 2011).

5. Investigating Liquid-Crystalline Polyazomethines

It is a key component in the synthesis of liquid-crystalline polyazomethines, which are important for developing new materials with unique optical and mechanical properties. This has implications in fields like display technology and materials science (Cerrada et al., 1999).

Safety And Hazards

When handling 1,10-Bis(4-carboxyphenoxy)decane, it is recommended to wear suitable protective equipment, prevent dispersion of dust, and wash hands and face thoroughly after handling. Use a local exhaust if dust or aerosol will be generated. Avoid contact with skin, eyes, and clothing .

properties

IUPAC Name

4-[10-(4-carboxyphenoxy)decoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O6/c25-23(26)19-9-13-21(14-10-19)29-17-7-5-3-1-2-4-6-8-18-30-22-15-11-20(12-16-22)24(27)28/h9-16H,1-8,17-18H2,(H,25,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDKWFXOXXUQJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCCCCCCCCCOC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30328007
Record name 1,10-Bis(4-carboxyphenoxy)decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30328007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,10-Bis(4-carboxyphenoxy)decane

CAS RN

74774-61-1
Record name 1,10-Bis(4-carboxyphenoxy)decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30328007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,10-Bis(4-carboxyphenoxy)decane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
G Schwarz, HR Kricheldorf - Journal of Polymer Science Part A …, 1996 - Wiley Online Library
A series of polycondensation was conducted with the purpose to optimize the reaction conditions for the polycondensation of silylated 2,3‐isopropylidene D‐threitol with a dicarboxylic …
Number of citations: 33 onlinelibrary.wiley.com
BW Jo, JK Choi, JI Jin, BY Chung - Bulletin of the Korean Chemical …, 1990 - koreascience.kr
A series of new dimesogenic compounds whose mesogens are of aromatic ester or amide type having a trifluoromethyl $(CF_3) $ substituent at the para-position of each terminal …
Number of citations: 8 koreascience.kr
RW Lenz, AK Rao, S Bhattacharya, MB Polk… - Liquid …, 1989 - Taylor & Francis
A liquid crystalline polyester with a decamethyene flexible spacer and a mesogenic unit containing a central 1,4-bicyclo(2,2,2)octylene ring was prepared for comparison with the …
Number of citations: 5 www.tandfonline.com
L Su, X Ding, X Cheng, P Li, Z Huang, C Mao… - Journal of Herbal …, 2020 - Elsevier
In traditional Chinese medicine, both crude and processed herbs are used to treat different diseases. Therefore, suitable chemical markers are crucial for the discrimination between …
Number of citations: 9 www.sciencedirect.com
JI Jin, YS Chung, JS Kang, RW Lenz - Molecular Crystals and …, 1982 - Taylor & Francis
A series of liquid crystal compounds which have two identical terminal mesogenic units based on aromatic esters bracketing a central decamethylene spacer in, was prepared, and the …
Number of citations: 21 www.tandfonline.com
JI Jin, KY Lee, BW Jo, HK Shim - 폴리머, 1988
Number of citations: 0
진정일, 이기영, 조병욱, 심홍구 - Polymer (Korea), 1988 - cheric.org
Block copolymers consisting of incompatible blocks of hard and rubbery segments are known to exhibit unique biphasic morphologies which lead to materials being classified as …
Number of citations: 3 www.cheric.org

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